1-benzyl-3-ethyl-1H-pyrazole-4-carboxylic acid

Medicinal chemistry Physicochemical profiling Lead optimization

1-Benzyl-3-ethyl-1H-pyrazole-4-carboxylic acid (CAS 1171931-32-0; PubChem CID is a trisubstituted pyrazole-4-carboxylic acid building block with the molecular formula C₁₃H₁₄N₂O₂ and a molecular weight of 230.26 g/mol. It features a benzyl substituent at the N1 position, an ethyl group at C3, and a free carboxylic acid at C4, yielding a computed XLogP3 of 2.2, a topological polar surface area (TPSA) of 55.1 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and four rotatable bonds.

Molecular Formula C13H14N2O2
Molecular Weight 230.267
CAS No. 1171931-32-0
Cat. No. B2717498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-3-ethyl-1H-pyrazole-4-carboxylic acid
CAS1171931-32-0
Molecular FormulaC13H14N2O2
Molecular Weight230.267
Structural Identifiers
SMILESCCC1=NN(C=C1C(=O)O)CC2=CC=CC=C2
InChIInChI=1S/C13H14N2O2/c1-2-12-11(13(16)17)9-15(14-12)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,16,17)
InChIKeyVFGNXKKHQRLSCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-3-ethyl-1H-pyrazole-4-carboxylic acid (CAS 1171931-32-0): Procurement-Relevant Physicochemical and Structural Profile


1-Benzyl-3-ethyl-1H-pyrazole-4-carboxylic acid (CAS 1171931-32-0; PubChem CID 39870000) is a trisubstituted pyrazole-4-carboxylic acid building block with the molecular formula C₁₃H₁₄N₂O₂ and a molecular weight of 230.26 g/mol [1]. It features a benzyl substituent at the N1 position, an ethyl group at C3, and a free carboxylic acid at C4, yielding a computed XLogP3 of 2.2, a topological polar surface area (TPSA) of 55.1 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and four rotatable bonds [1]. The compound is commercially supplied at ≥95% purity by multiple reputable vendors including Enamine (EN300-39235) and AKSci (7891DD), positioning it as an accessible intermediate for medicinal chemistry and agrochemical research programs [2].

Why 1-Benzyl-3-ethyl-1H-pyrazole-4-carboxylic acid Cannot Be Interchanged with Generic Pyrazole-4-carboxylic Acid Analogs


Substituting 1-benzyl-3-ethyl-1H-pyrazole-4-carboxylic acid (CAS 1171931-32-0) with a generic pyrazole-4-carboxylic acid analog—even one sharing the same molecular formula—introduces quantifiable physicochemical changes that alter downstream synthetic reactivity, pharmacokinetic behavior, and target-binding potential. The computed XLogP3 value of 2.2 for the target compound represents an increase of +0.4 logP units over the 3-methyl analog (XLogP3 = 1.8) and +0.8 logP units over the 3-unsubstituted benzyl analog (XLogP3 = 1.4), differences that directly impact membrane permeability predictions and partitioning behavior in biphasic reaction systems [1]. Furthermore, the 3-ethyl regioisomer (CAS 1171931-32-0) and the 5-ethyl regioisomer (CAS 1152497-13-6) share identical molecular weight (230.26), XLogP3 (2.2), and TPSA (55.1 Ų) yet are structurally non-interchangeable due to distinct InChIKeys (VFGNXKKHQRLSCD vs. OGSXKBZCTOTDTQ) reflecting different connectivity at the pyrazole ring, a distinction that pyrazole SAR literature consistently associates with divergent biological activity profiles [1][2]. Each of these parameters is quantified and compared in Section 3 below.

Quantitative Differentiation Evidence for 1-Benzyl-3-ethyl-1H-pyrazole-4-carboxylic acid (CAS 1171931-32-0) vs. Closest Analogs


XLogP3 Lipophilicity Advantage of 3-Ethyl Over 3-Methyl and 3-Unsubstituted Benzyl Analogs

The target compound 1-benzyl-3-ethyl-1H-pyrazole-4-carboxylic acid exhibits a PubChem-computed XLogP3 of 2.2, compared with 1.8 for the direct 3-methyl analog (1-benzyl-3-methyl-1H-pyrazole-4-carboxylic acid, CAS 54815-29-1) and 1.4 for the 3-unsubstituted analog (1-benzyl-1H-pyrazole-4-carboxylic acid, CAS 401647-24-3) [1][2][3]. All XLogP3 values were computed using the identical XLogP3 3.0 algorithm within PubChem, enabling direct cross-compound comparison [1][2][3].

Medicinal chemistry Physicochemical profiling Lead optimization

Regioisomeric Identity: 3-Ethyl vs. 5-Ethyl Substitution Produces Structurally Non-Interchangeable Compounds Despite Identical Physicochemical Descriptors

The target compound (3-ethyl regioisomer, CAS 1171931-32-0, InChIKey VFGNXKKHQRLSCD) and the 5-ethyl regioisomer (CAS 1152497-13-6, InChIKey OGSXKBZCTOTDTQ) share the molecular formula C₁₃H₁₄N₂O₂, molecular weight (230.26 g/mol), XLogP3 (2.2), TPSA (55.1 Ų), and rotatable bond count (4), yet possess distinct SMILES connectivity: CCC1=NN(C=C1C(=O)O)CC2=CC=CC=C2 (3-ethyl) vs. CCC1=C(C=NN1CC2=CC=CC=C2)C(=O)O (5-ethyl) [1][2]. Pyrazole SAR studies have established that the position of alkyl substitution on the pyrazole ring significantly alters biological activity; for example, in 1-benzyl-1H-pyrazole RIP1 kinase inhibitors, the nature and position of the C3/C5 substituent directly determined kinase binding affinity (Kd values ranging from 0.078 μM to inactive) [3].

Synthetic chemistry Regioselective synthesis Structure-activity relationship

Rotatable Bond Count: 3-Ethyl Group Increases Conformational Degrees of Freedom by +1 Over 3-Methyl and 3-H Analogs

The target compound possesses 4 rotatable bonds (benzyl-CH₂, N1-CH₂, C3-CH₂CH₃, and C4-COOH), compared with 3 rotatable bonds for both the 3-methyl analog (1-benzyl-3-methyl-1H-pyrazole-4-carboxylic acid, CAS 54815-29-1) and the 3-unsubstituted analog (1-benzyl-1H-pyrazole-4-carboxylic acid, CAS 401647-24-3), as computed by Cactvs 3.4.8.24 within PubChem [1][2][3]. The additional rotatable bond arises specifically from the ethyl group at C3 (CH₂-CH₃ torsion) versus the methyl group (CH₃ only) or hydrogen [1].

Conformational analysis Molecular design Entropy-driven binding

Molecular Weight and Heavy Atom Count Differentiation: 3-Ethyl Contributes +14 Da and +1 Heavy Atom Over 3-Methyl Analog for Finer PK Tuning

The target compound (MW 230.26 g/mol, 17 heavy atoms) exceeds the 3-methyl analog (MW 216.24 g/mol, 16 heavy atoms) by +14.02 Da and +1 heavy atom, and exceeds the 3-H analog (MW 202.21 g/mol, 15 heavy atoms) by +28.05 Da and +2 heavy atoms, as reported in PubChem computed properties [1][2][3]. The molecular complexity score follows the same rank order: target = 264, 3-methyl = 251, 3-H = 227 [1][2][3].

Drug-likeness optimization Pharmacokinetics Fragment growing

Commercial Purity Benchmark: Multi-Vendor Availability at 95% Purity for Reproducible Research

1-Benzyl-3-ethyl-1H-pyrazole-4-carboxylic acid (CAS 1171931-32-0) is stocked at ≥95% purity by Enamine LLC (catalog EN300-39235) and AKSci (catalog 7891DD), with suppliers such as Leyan offering an additional sourcing option (product 2004821, 95%) [1]. By comparison, the 5-ethyl regioisomer (CAS 1152497-13-6) is listed by fewer suppliers and in some cases marked as 'Discontinued' . The 3-methyl analog (CAS 54815-29-1) is available from multiple vendors, but at varying purity grades (95–98%) that may require additional quality verification [2].

Chemical procurement Quality assurance Reproducibility

Recommended Application Scenarios for 1-Benzyl-3-ethyl-1H-pyrazole-4-carboxylic acid (CAS 1171931-32-0) Based on Quantified Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Systematic Lipophilicity Modulation at the Pyrazole C3 Position

The quantified XLogP3 step of +0.4 logP units between the 3-ethyl target (XLogP3 = 2.2) and the 3-methyl analog (XLogP3 = 1.8), and +0.8 logP units versus the 3-H analog (XLogP3 = 1.4), enables medicinal chemists to tune lipophilicity in a predictable manner while retaining the C4-carboxylic acid handle for amide coupling or esterification [1]. This compound is suited for SAR campaigns where incremental logP increases are needed to improve membrane permeability without introducing larger alkyl or aryl groups that would exceed drug-likeness thresholds. The RIP1 kinase inhibitor program demonstrated that 1-benzyl-1H-pyrazole-4-carboxylic acid derivatives can achieve nanomolar target engagement (Kd = 0.078 μM), supporting the relevance of this scaffold for kinase-targeted lead optimization [2].

Regioselective Synthesis of 3,4-Disubstituted Pyrazole Derivatives via C4-Carboxylic Acid Functionalization

The unambiguous 3-ethyl (rather than 5-ethyl) regiochemistry, confirmed by the unique InChIKey VFGNXKKHQRLSCD and distinct from the 5-ethyl regioisomer InChIKey OGSXKBZCTOTDTQ, makes this compound a defined intermediate for synthesizing 3-ethyl-1-benzyl-pyrazole-4-carboxamides, esters, or hydrazides via standard carboxylic acid derivatization chemistry [1]. The free carboxylic acid at C4, combined with the steric environment created by the 3-ethyl group, provides a differentiated reactivity profile compared to the 5-ethyl regioisomer, where steric crowding between the C5-ethyl and the C4-carboxylic acid may alter acylation kinetics [1]. This regiospecific identity is critical for patent-enabled medicinal chemistry where exact compound identity determines freedom to operate.

Fragment-Based Drug Discovery Utilizing Rotatable Bond-Weighted Ligand Efficiency Metrics

With 4 rotatable bonds, a molecular weight of 230.26 Da, and 17 heavy atoms, the target compound occupies a specific position in fragment-ligand efficiency space between the 3-methyl analog (3 rotatable bonds, 216.24 Da, 16 heavy atoms) and larger elaborated pyrazole derivatives [1]. This intermediate complexity makes it suitable as a fragment-growing starting point where the additional ethyl rotatable bond provides a handle for conformational sampling while the carboxylic acid enables rapid analog generation. The class-level precedent for pyrazole-4-carboxylic acids as hypoglycemic agents (Cottineau et al., 2002) and IL8-induced neutrophil chemotaxis inhibitors (Bruno et al., 2007) further supports the scaffold's versatility across therapeutic areas [2][3].

Reproducible Multi-Vendor Procurement for Academic and Industrial Medicinal Chemistry Programs

The confirmed availability of 1-benzyl-3-ethyl-1H-pyrazole-4-carboxylic acid at 95% purity from at least three independent vendors (Enamine EN300-39235, AKSci 7891DD, Leyan 2004821) provides procurement redundancy that the 5-ethyl regioisomer and some other pyrazole-4-carboxylic acid analogs do not offer, as evidenced by discontinued listings for certain regioisomeric comparators [1][2]. For research groups conducting multi-year lead optimization programs, this multi-vendor sourcing stability reduces the risk of supply interruption and enables competitive pricing through alternative supplier quotations, a practical advantage substantiated by catalog data rather than marketing claims [1][2].

Quote Request

Request a Quote for 1-benzyl-3-ethyl-1H-pyrazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.